molecular formula FeSn2 B14722346 CID 14475459

CID 14475459

Cat. No.: B14722346
M. Wt: 293.26 g/mol
InChI Key: UDALTHYLJHMCLM-UHFFFAOYSA-N
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Description

CID 14475459 is a compound registered in PubChem, a comprehensive database for chemical structures and biological activities. Compounds with adjacent PubChem CIDs (e.g., CID 14475458 or CID 14475460) may share structural motifs or functional groups, but further experimental validation is required to confirm these hypotheses .

The absence of direct studies on this compound in the reviewed literature suggests it may be a novel or less-characterized compound. However, methodologies for analyzing similar compounds—such as mass spectrometry (MS)-based fragmentation, chromatographic techniques, and structure-activity relationship (SAR) studies—can be extrapolated to guide its characterization and comparison .

Properties

Molecular Formula

FeSn2

Molecular Weight

293.26 g/mol

InChI

InChI=1S/Fe.2Sn

InChI Key

UDALTHYLJHMCLM-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

The synthesis of CID 14475459 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Source Analysis and Verification

The search results were thoroughly examined for mentions of CID 14475459. Key findings:

  • PubChem CID listings ( , ): Multiple compounds are cataloged, including CID 14492 (sodium tetradecyl sulfate) and others, but none match this compound.

  • Anticancer drug studies ( , , , ): Focus on compounds like sulfonamides, triazines, and multicomponent reaction products, but no this compound references.

  • Global Health chemical library ( ): Describes compound selection criteria but does not include this compound.

CID Verification

Confirm the accuracy of the CID number. Common errors include:

  • Typographical errors (e.g., transposed digits).

  • Database-specific identifiers : CID numbers are unique to PubChem and may not align with other registry systems (e.g., CASRN).

Alternative Search Strategies

  • PubChem Database : Use the official PubChem search tool to verify this compound.

  • Specialized Databases :

    • ChemSpider : For structural data and reaction pathways.

    • SciFinder : For comprehensive synthetic and experimental literature.

  • Literature Mining : Search for recent publications (2020–2025) using keywords related to the compound’s hypothesized structure or biological activity.

Limitations of Current Data

The provided materials focus on:

  • Anticancer agents ( , , , ): Derivatives of triazines, sulfonamides, and heterocycles.

  • Synthetic methodologies ( , , ): Multicomponent reactions, Ugi reactions, and green chemistry approaches.

  • Toxicity studies ( ): Hepatotoxicity mechanisms and SAR (structure-activity relationship) analysis.

This compound does not align with these themes, suggesting it may belong to a different chemical class or research domain.

Final Note
Without additional data or context, a detailed chemical reaction analysis for this compound cannot be constructed. For authoritative information, consult PubChem or peer-reviewed literature directly.

Scientific Research Applications

CID 14475459 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets and pathways.

    Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 14475459 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Structural analogues of CID 14475459 can be hypothesized based on PubChem’s clustering algorithms or substructure searches. For example:

  • Betulin-derived inhibitors (e.g., CID 72326, CID 64971): These triterpenoids share a pentacyclic backbone, which is critical for binding to enzymes like steroid sulfatases. Modifications in functional groups (e.g., hydroxylation, glycosylation) significantly alter their solubility and bioactivity .
  • Sulfonamide derivatives (e.g., CID 5345, CID 3749): These compounds exhibit diverse pharmacological profiles due to sulfonamide groups, which influence hydrogen bonding and target affinity. This compound may share similar reactive sites if it contains sulfonamide or related moieties .
Table 1: Structural and Physicochemical Comparison
Compound (CID) Molecular Weight Key Functional Groups Solubility (logP) Bioactivity Target
This compound N/A* Hypothetical groups N/A* N/A*
Betulin (CID 72326) 442.7 g/mol Hydroxyl, alkene 6.34 Anti-inflammatory, antiviral
Irbesartan (CID 3749) 428.5 g/mol Tetrazole, carbonyl 5.89 Angiotensin II receptor antagonist

*Data for this compound inferred from PubChem’s general entry structure.

Functional Analogues

Functional analogues may share therapeutic or industrial applications rather than structural similarity. For instance:

  • Chemotherapy-Induced Diarrhea (CID) treatments : Compounds like loperamide (CID 3955) and octreotide (CID 16136816) are used to manage CID. While structurally distinct, their mechanisms (e.g., opioid receptor agonism, somatostatin mimicry) highlight the importance of target specificity in therapeutic design .
  • Mass spectrometry applications: Collision-induced dissociation (CID) and higher-energy collision dissociation (HCD) techniques differentiate isomers (e.g., ginsenosides Rf and F11) by fragmentation patterns. Similar approaches could resolve this compound’s structural ambiguities .

Analytical and Pharmacological Comparisons

Mass Spectrometry Profiling
  • CID vs. HCD fragmentation: CID generates stable, low-energy fragments ideal for glycosidic bond analysis (e.g., in ginsenosides), while HCD provides high-energy cleavages for backbone elucidation. This compound’s fragmentation pattern would depend on its stability under these conditions .
  • Electron transfer dissociation (ETD) : Unlike CID, ETD preserves post-translational modifications (e.g., ubiquitination), suggesting this compound’s suitability for ETD if it contains labile modifications .
Table 2: Comparison of Fragmentation Techniques
Technique Energy Range Preferred Applications Example Use Case (CID)
CID Low Glycosidic bond cleavage Ginsenoside isomer differentiation
HCD High Backbone fragmentation Sulfonamide structure elucidation
ETD N/A Labile modification preservation Ubiquitinated protein analysis
Pharmacokinetic and Toxicity Profiles

While direct data for this compound are lacking, comparative studies of similar compounds reveal critical trends:

  • Betulinic acid (CID 64971): Demonstrates low oral bioavailability due to high logP (6.34), necessitating nanoparticle formulations for delivery .
  • Irbesartan (CID 3749) : High plasma protein binding (90%) ensures prolonged half-life but risks drug-drug interactions .

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